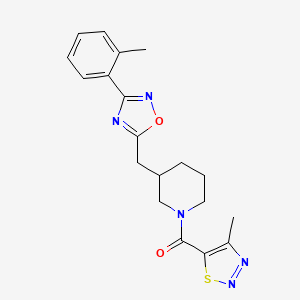
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a hybrid molecule that integrates thiadiazole and oxadiazole moieties, known for their diverse biological activities. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Overview
The compound features:
- Thiadiazole Ring : A five-membered heterocyclic structure known for its pharmacological properties.
- Oxadiazole Ring : Another five-membered ring that enhances biological activity.
- Piperidine Linker : A six-membered nitrogen-containing ring that contributes to the compound's bioactivity.
Antimicrobial Activity
Thiadiazole and oxadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated:
- Antibacterial Activity : Exhibiting significant inhibition against Staphylococcus aureus and Escherichia coli. The presence of the thiadiazole ring enhances interaction with bacterial cell membranes, leading to increased permeability and cell death .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
Research indicates that compounds containing thiadiazole and oxadiazole rings possess anticancer properties. The compound has shown:
- Cytotoxic Effects : Against various cancer cell lines including HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating effective cell proliferation inhibition .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 12.5 |
| A549 | 15.0 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting key inflammatory mediators. Studies have shown:
- Inhibition of COX Enzymes : This leads to reduced prostaglandin synthesis, which is crucial in inflammatory responses .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Interaction with enzymes such as COX and other kinases involved in inflammation and cancer progression.
- Membrane Disruption : The lipophilic nature of the thiadiazole enhances its ability to disrupt microbial membranes.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by increasing p53 expression levels .
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives similar to this compound showed enhanced antibacterial activity when combined with conventional antibiotics .
- Anticancer Research : In vitro studies indicated that modifications to the thiadiazole structure could lead to compounds with significantly improved anticancer activity against resistant cell lines .
属性
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-6-3-4-8-15(12)18-20-16(26-22-18)10-14-7-5-9-24(11-14)19(25)17-13(2)21-23-27-17/h3-4,6,8,14H,5,7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBLTEBDXZXQNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=C(N=NS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














